N-Methyldibutylamine

Beschreibung

The exact mass of the compound N-Methyldibutylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyldibutylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyldibutylamine including the price, delivery time, and more detailed information at info@benchchem.com.

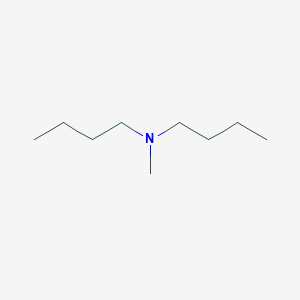

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-butyl-N-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHFROHDIWGWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063015 | |

| Record name | 1-Butanamine, N-butyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3405-45-6 | |

| Record name | N-Butyl-N-methyl-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3405-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyldibutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003405456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N-butyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, N-butyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyldibutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLDIBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W8CZX75SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methyldibutylamine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N-Methyldibutylamine, a tertiary amine with the chemical formula C9H21N, serves as a versatile building block and intermediate in various chemical syntheses.[1] Its unique molecular structure, featuring two butyl groups and one methyl group attached to a central nitrogen atom, imparts specific chemical properties that are leveraged in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides an in-depth guide to the chemical properties, structure, and experimental protocols associated with N-Methyldibutylamine.

Core Chemical and Physical Properties

A summary of the key quantitative data for N-Methyldibutylamine is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C9H21N | [3][4] |

| Molecular Weight | 143.27 g/mol | [3][5] |

| IUPAC Name | N-butyl-N-methylbutan-1-amine | [4] |

| CAS Number | 3405-45-6 | [3][5] |

| Boiling Point | 49-51 °C at 10 mmHg | [2][3][5] |

| Density | 0.745 g/mL at 25 °C | [2][3][5] |

| Refractive Index | n20/D 1.4178 | [2][3][5] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [5] |

| SMILES String | CCCCN(C)CCCC | [5][6] |

| InChI Key | MTHFROHDIWGWFD-UHFFFAOYSA-N | [4][5][6] |

Chemical Structure

The structural representation of N-Methyldibutylamine is crucial for understanding its reactivity and steric hindrance. The following diagram illustrates the connectivity of the atoms in the molecule.

References

- 1. N-Methyldibutylamine | 3405-45-6 | Benchchem [benchchem.com]

- 2. N-METHYLDIBUTYLAMINE | 3405-45-6 [chemicalbook.com]

- 3. 3405-45-6 CAS MSDS (N-METHYLDIBUTYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N-Methyldibutylamine | C9H21N | CID 18855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-甲基二丁胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-methyldibutylamine [stenutz.eu]

An In-Depth Technical Guide to the Synthesis of N-Methyldibutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Methyldibutylamine, a tertiary amine with applications in various chemical syntheses. The document details the core reaction mechanisms, presents quantitative data for comparative analysis, and offers detailed experimental protocols for the key synthesis methods.

Reductive Amination: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of secondary amines, such as dibutylamine, to yield the corresponding tertiary amine. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.

Reaction Mechanism

The reaction proceeds through the formation of an iminium ion intermediate. Dibutylamine first reacts with formaldehyde to form a hemiaminal, which then dehydrates to form the dibutylimminium ion. The formate anion, derived from formic acid, then acts as a hydride donor, reducing the iminium ion to N-methyldibutylamine. The driving force for this step is the formation of carbon dioxide.

Caption: Mechanism of the Eschweiler-Clarke reaction for N-methyldibutylamine synthesis.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | Dibutylamine, Formaldehyde, Formic Acid | General Knowledge |

| Temperature | 80-100 °C | General Knowledge |

| Reaction Time | 2-18 hours | General Knowledge |

| Yield | High (typically >90%) | General Knowledge |

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine dibutylamine (1.0 eq), formaldehyde (37 wt. % in H₂O, 2.2 eq), and formic acid (98%, 2.0 eq).

-

Heating: Heat the reaction mixture to 90-100 °C and maintain it at this temperature with stirring for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure N-methyldibutylamine.

Direct Alkylation with Methylating Agents

A straightforward method for the synthesis of N-methyldibutylamine is the direct alkylation of dibutylamine with a suitable methylating agent. Common reagents for this purpose include methyl iodide and dimethyl sulfate. This reaction typically proceeds via an SN2 mechanism.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent. This results in the formation of a quaternary ammonium salt intermediate, which is then deprotonated by a base to yield the final tertiary amine product.

Caption: General mechanism for the direct alkylation of dibutylamine.

Quantitative Data

| Parameter | Methyl Iodide | Dimethyl Sulfate |

| Reactants | Dibutylamine, Methyl Iodide, Base (e.g., K₂CO₃) | Dibutylamine, Dimethyl Sulfate, Base (e.g., NaOH) |

| Solvent | Acetone, Acetonitrile, or DMF | Toluene or water |

| Temperature | Room temperature to reflux | Room temperature to 100 °C |

| Reaction Time | 12-24 hours | 2-8 hours |

| Yield | Good to excellent | Good to excellent |

Experimental Protocol (using Dimethyl Sulfate)

-

Reaction Setup: To a solution of dibutylamine (1.0 eq) in toluene in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add an aqueous solution of sodium hydroxide (2.0 eq).

-

Addition of Alkylating Agent: While vigorously stirring the mixture, add dimethyl sulfate (1.1 eq) dropwise, maintaining the reaction temperature below 30 °C by external cooling if necessary.

-

Reaction: After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Work-up: Separate the organic layer and wash it with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The resulting crude N-methyldibutylamine can be further purified by vacuum distillation.

Catalytic N-Methylation with Methanol

A greener and more atom-economical approach to N-methyldibutylamine synthesis is the catalytic N-methylation of dibutylamine using methanol as the methylating agent. This method typically employs a heterogeneous catalyst, such as platinum on carbon (Pt/C), and proceeds via a "borrowing hydrogen" mechanism.

Reaction Mechanism

The catalyst first dehydrogenates methanol to formaldehyde in situ. Dibutylamine then condenses with the formaldehyde to form an enamine or iminium ion intermediate. Finally, the catalyst facilitates the hydrogenation of this intermediate using the "borrowed" hydrogen from the initial methanol dehydrogenation step to yield N-methyldibutylamine.

Caption: Catalytic "borrowing hydrogen" mechanism for N-methylation with methanol.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | Dibutylamine, Methanol | [1] |

| Catalyst | Platinum on Carbon (Pt/C) | [1] |

| Base | NaOH | [1] |

| Temperature | 150 °C | [1] |

| Pressure | 1 bar N₂ | [1] |

| Reaction Time | 24-48 hours | [1] |

| Yield | High | [1] |

Experimental Protocol

-

Catalyst Preparation: In a suitable reactor, place the Pt/C catalyst.

-

Reaction Setup: Add a solution of dibutylamine (1.0 eq) and sodium hydroxide (1.0 eq) in methanol.

-

Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize to the desired pressure. Heat the mixture to the reaction temperature with vigorous stirring.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and filter off the catalyst.

-

Purification: Remove the methanol from the filtrate under reduced pressure. The residue can be purified by distillation to obtain pure N-methyldibutylamine.

Experimental Workflow Overview

The general workflow for the synthesis and purification of N-methyldibutylamine, irrespective of the chosen pathway, follows a series of common laboratory procedures.

Caption: A generalized experimental workflow for N-methyldibutylamine synthesis.

References

Spectroscopic Profile of N-Methyldibutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyldibutylamine, a tertiary amine with applications in organic synthesis and materials chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of N-Methyldibutylamine by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The proton NMR spectrum of N-Methyldibutylamine exhibits signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| CH₃-N | ~2.2 | Singlet | 3H | - |

| N-CH₂- | ~2.3 | Triplet | 4H | ~7 |

| -CH₂-CH₂- | ~1.3-1.5 | Multiplet | 4H | - |

| -CH₂-CH₃ | ~0.9 | Triplet | 6H | ~7 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength.

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments in N-Methyldibutylamine.

| Assignment | Chemical Shift (ppm) |

| CH₃-N | ~42 |

| N-CH₂- | ~58 |

| -CH₂-CH₂- | ~30 |

| -CH₂-CH₃ | ~20 |

| -CH₂-CH₃ | ~14 |

Note: These are approximate chemical shifts and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of N-Methyldibutylamine is characterized by the absence of N-H stretching bands and the presence of C-H and C-N stretching and bending vibrations.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H stretching (alkyl) |

| 1465 | Medium | C-H bending (methylene) |

| 1380 | Medium | C-H bending (methyl) |

| 1260-1020 | Medium | C-N stretching (tertiary amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Methyldibutylamine, with a molecular weight of 143.27 g/mol , the mass spectrum would show a molecular ion peak (M⁺) and various fragment ions.[1]

| m/z | Relative Intensity | Possible Fragment |

| 143 | Moderate | [M]⁺ (Molecular Ion) |

| 128 | High | [M-CH₃]⁺ |

| 100 | High | [M-C₃H₇]⁺ (alpha-cleavage) |

| 86 | Moderate | [M-C₄H₉]⁺ (alpha-cleavage) |

| 58 | High | [CH₃N(CH₂)]⁺ |

| 44 | Moderate | [CH₃NHCH₂]⁺ |

Note: The relative intensities are estimations and can vary based on the ionization method and energy.

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of N-Methyldibutylamine.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of N-Methyldibutylamine.

Materials:

-

N-Methyldibutylamine

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: A solution of N-Methyldibutylamine is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial. A small amount of TMS is added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl₃. The sample is shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat N-Methyldibutylamine.

Materials:

-

N-Methyldibutylamine (liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for a neat liquid sample.

Procedure:

-

Sample Preparation (ATR): A small drop of liquid N-Methyldibutylamine is placed directly onto the ATR crystal.

-

Sample Preparation (Neat Liquid Cell): A drop of the liquid is placed between two salt plates to form a thin film.[1]

-

Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plates is recorded to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum: The IR spectrum of the sample is recorded, typically in the range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the retention time and mass spectrum of N-Methyldibutylamine.

Materials:

-

N-Methyldibutylamine

-

A suitable solvent (e.g., dichloromethane or hexane)

-

GC-MS instrument equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source.

Procedure:

-

Sample Preparation: A dilute solution of N-Methyldibutylamine (e.g., 100 ppm) is prepared in the chosen solvent.

-

GC Method:

-

Injector: The injector temperature is set to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C). A small volume (e.g., 1 µL) of the sample is injected in split or splitless mode.

-

Oven Program: A temperature program is used to separate the analyte from any impurities. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up to 250 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV is commonly used.

-

Mass Analyzer: The mass analyzer (e.g., a quadrupole) is set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-200).

-

Transfer Line and Ion Source Temperature: These are typically maintained at around 230 °C and 200 °C, respectively.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of N-Methyldibutylamine. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of N-Methyldibutylamine.

Caption: Workflow for the Spectroscopic Analysis of N-Methyldibutylamine.

References

N-Methyldibutylamine CAS number 3405-45-6 characterization

An In-depth Technical Guide to N-Methyldibutylamine (CAS: 3405-45-6)

Introduction

N-Methyldibutylamine, identified by CAS number 3405-45-6, is a tertiary aliphatic amine with the linear formula [CH₃(CH₂)₃]₂NCH₃.[1] It is a versatile organic compound utilized as a chemical intermediate, a solvent, and a base in various synthetic and industrial applications.[2] Its structure, featuring two n-butyl groups and one methyl group attached to a central nitrogen atom, imparts moderate polarity and solubility in common organic solvents.[2] This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, safety protocols, synthesis, and key applications relevant to researchers and drug development professionals.

Physicochemical and General Properties

N-Methyldibutylamine is a flammable, colorless liquid.[1][3] Its core physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3405-45-6 | [1][3][4] |

| Molecular Formula | C₉H₂₁N | [1][3][4] |

| Molecular Weight | 143.27 g/mol | [1][3] |

| Appearance | Colorless Liquid | [1][3] |

| Density | 0.745 g/mL at 25 °C | [1][5] |

| Boiling Point | 49-51 °C at 10 mmHg | [1][5] |

| Melting Point | -61.9 °C | [6] |

| Flash Point | 42 °C (107.6 °F) - Closed Cup | [1][3] |

| Refractive Index | n20/D 1.4178 | [1][5] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and chloroform.[2][7] | [2][7] |

| InChI Key | MTHFROHDIWGWFD-UHFFFAOYSA-N | [1][4] |

| SMILES | CCCCN(C)CCCC | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of N-Methyldibutylamine's identity and purity. Key data from mass spectrometry, NMR, and IR spectroscopy are outlined below.

| Spectroscopy | Expected Key Signals / Fragments |

| Mass Spec (EI) | The electron ionization mass spectrum shows characteristic fragmentation. The most abundant fragment ion (base peak) is typically observed at m/z 100 , corresponding to the alpha-cleavage loss of a propyl radical ([M-C₃H₇]⁺). Other significant fragments include m/z 58 and m/z 44 .[1][7] The molecular ion peak [M]⁺ at m/z 143 may also be observed.[1] |

| ¹H NMR | The proton NMR spectrum is expected to show four distinct signals: a triplet corresponding to the terminal methyl protons (-CH₃) of the butyl chains, two overlapping multiplets for the internal methylene protons (-CH₂-CH₂-), a triplet for the methylene protons adjacent to the nitrogen (α-CH₂), and a singlet for the N-methyl protons (-N-CH₃). |

| ¹³C NMR | The carbon NMR spectrum should display five signals, corresponding to the four unique carbons of the n-butyl chains and the single carbon of the N-methyl group. |

| IR Spectroscopy | The infrared spectrum lacks N-H stretching bands, which is characteristic of a tertiary amine. Key absorptions include C-H stretching bands for the alkyl groups just below 3000 cm⁻¹ and C-N stretching bands in the 1250-1020 cm⁻¹ region. |

Safety and Handling

N-Methyldibutylamine is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and toxic upon acute exposure through oral, dermal, or inhalation routes.[8]

| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Flammable Liquid 3 | 🔥 | Danger | H226: Flammable liquid and vapor.[8] |

| Acute Toxicity 3/4 | ☠️ | Danger | H302/H332: Harmful if swallowed or if inhaled.[8] H311: Toxic in contact with skin.[8] |

| Skin Corrosion 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[8] |

Handling Recommendations:

-

Use in a well-ventilated area or with local exhaust ventilation.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a suitable respirator.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][9]

-

Ground and bond containers during material transfer to prevent static discharge.[9]

-

Store in tightly closed containers in a cool, dry, and well-ventilated area.[9]

-

Incompatible with strong oxidizing agents, acids, isocyanates, and peroxides.[2][10]

Experimental Protocols

Synthesis Protocol: Eschweiler-Clarke Reaction

A common and effective method for synthesizing N-Methyldibutylamine is the methylation of the corresponding secondary amine, dibutylamine, via the Eschweiler-Clarke reaction. This reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[10][11]

Materials:

-

Dibutylamine

-

Formaldehyde (37% aqueous solution)

-

Formic Acid (88-95%)

-

Diethyl ether or other suitable extraction solvent

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add dibutylamine (1.0 eq).

-

Reagent Addition: Slowly add an excess of formic acid (e.g., 2.5 eq) followed by an excess of aqueous formaldehyde (e.g., 2.5 eq) to the flask. The addition may be exothermic and should be controlled with an ice bath if necessary.

-

Reflux: Heat the reaction mixture to reflux. The evolution of carbon dioxide gas is a key indicator that the reaction is proceeding.[10] Continue heating until gas evolution ceases (typically several hours).

-

Workup - Basification: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 12) by the slow addition of concentrated NaOH or KOH solution. This step neutralizes the excess formic acid and deprotonates the amine salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (or another suitable organic solvent) three times.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent by rotary evaporation. The crude N-Methyldibutylamine can be purified by fractional distillation under reduced pressure to yield the final product.

Caption: Workflow for the synthesis and purification of N-Methyldibutylamine.

Analytical Characterization Protocol

To confirm the identity and assess the purity of the synthesized N-Methyldibutylamine, a combination of chromatographic and spectroscopic techniques is employed.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine purity and confirm molecular weight and fragmentation pattern.

-

Sample Preparation: Dilute a small aliquot of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: Use a nonpolar capillary column (e.g., DB-5ms). Program the oven with a temperature gradient (e.g., starting at 50°C and ramping to 250°C) to separate the product from any residual starting materials or byproducts.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 35 to 300.

-

Data Analysis: The retention time of the major peak indicates purity. The corresponding mass spectrum should match the known fragmentation pattern, with key ions at m/z 143, 100, and 58.[1][7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: Correlate the observed chemical shifts, integrations, and coupling patterns with the expected structure of N-Methyldibutylamine.

Caption: Analytical workflow for the characterization of N-Methyldibutylamine.

Applications in Research and Development

N-Methyldibutylamine serves as a valuable tool in several scientific and industrial domains:

-

Organic Synthesis: It acts as a non-nucleophilic base and an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals like herbicides.[2][5]

-

Mass Spectrometry: It has been used to develop optimized mobile phase systems that enhance mass spectrometry signal intensity for oligonucleotides like siRNA and DNA.[1]

-

Materials Science: The compound is used in the manufacturing of plastics, enamels, and polymers, where it can function as a solvent or catalyst.[3] It has also been cited for its utility in preparing Group II-VI compound semiconductors.[5]

-

Biomedical Research: Although preliminary, some sources suggest it has potential applications in cancer research due to an observed ability to inhibit the growth of tumor cells.[3]

References

- 1. N-Methyldibutylamine | C9H21N | CID 18855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. N-METHYLBUTYLAMINE(110-68-9) IR Spectrum [chemicalbook.com]

- 4. N-Methylbutylamine | C5H13N | CID 8068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Butanamine, N-butyl-N-methyl- [webbook.nist.gov]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. spectrabase.com [spectrabase.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

Physical properties of N-Methyldibutylamine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of N-Methyldibutylamine, specifically its boiling point and density. The information is presented in a structured format to facilitate easy access and comparison for research and development applications. Detailed experimental protocols for the determination of these properties are also included to ensure accurate and reproducible results in a laboratory setting.

Core Physical Properties

N-Methyldibutylamine is a tertiary amine with the chemical formula C9H21N. An understanding of its physical characteristics is fundamental for its application in various chemical syntheses and pharmaceutical development processes.

Quantitative Data Summary

The key physical properties of N-Methyldibutylamine are summarized in the table below. These values are critical for predicting its behavior in different experimental and industrial conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 49-51 °C | at 10 mmHg[1][2] |

| Density | 0.745 g/mL | at 25 °C[1][2] |

Experimental Protocols

Accurate determination of physical properties is paramount in scientific research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid compound such as N-Methyldibutylamine.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances like N-Methyldibutylamine, which have a relatively high boiling point at atmospheric pressure, distillation under reduced pressure is often employed to prevent decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. For reduced pressure distillation, a vacuum pump and a manometer are also required.

-

Sample Preparation: A small volume of N-Methyldibutylamine is placed in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Distillation: The apparatus is evacuated to the desired pressure (e.g., 10 mmHg). The flask is then gently heated.

-

Temperature Reading: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point at that specific pressure.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to its volume. It is an important parameter for quality control and for calculations involving mass-volume relationships.

Methodology:

-

Mass Measurement: An empty, clean, and dry pycnometer (a specific type of flask for measuring density) is weighed accurately on an analytical balance.

-

Volume Measurement: The pycnometer is then filled with N-Methyldibutylamine, ensuring no air bubbles are trapped. The excess liquid is wiped off, and the filled pycnometer is weighed again. The difference in mass gives the mass of the liquid.

-

Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent. The measurement is typically performed at a standard temperature, such as 25 °C.

-

Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The volume of the pycnometer can be predetermined by filling it with a liquid of known density, such as deionized water.

Logical Relationship of Physical Properties

The following diagram illustrates the logical flow of determining and utilizing the physical properties of N-Methyldibutylamine.

Caption: Workflow for N-Methyldibutylamine property analysis.

References

A Technical Guide to Quantum Chemical Calculations for N-Methyldibutylamine and Related Tertiary Amines

Introduction

N-Methyldibutylamine, a tertiary amine, is a compound of interest in various chemical and pharmaceutical contexts. Understanding its molecular structure, reactivity, and electronic properties is crucial for its application in drug development and materials science. Quantum chemical calculations provide a powerful theoretical framework for elucidating these characteristics at the atomic level. This technical guide outlines the methodologies for performing such calculations and presents representative data derived from studies on analogous tertiary amines, offering valuable insights for researchers and scientists.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accuracy of quantum chemical calculations. The following protocols are synthesized from common practices in the computational study of tertiary amines.

1. Molecular Structure Optimization

The initial step involves the construction of the N-Methyldibutylamine molecule in a computational chemistry software package. An initial geometry optimization is then performed to find the lowest energy conformation of the molecule. This is typically achieved using Density Functional Theory (DFT) methods, which offer a good balance between accuracy and computational cost.

-

Methodology:

-

Level of Theory: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-31G(d,p) is a commonly used basis set that provides a good description of the electronic structure for molecules containing first and second-row atoms.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Procedure: The geometry of the molecule is iteratively adjusted to minimize the total electronic energy until a stationary point on the potential energy surface is located.

-

2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Methodology:

-

Level of Theory: B3LYP/6-31G(d,p).

-

Procedure: The second derivatives of the energy with respect to the atomic coordinates are calculated to determine the force constants and subsequently the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

-

3. Electronic Property Calculations

Once a stable geometry is confirmed, various electronic properties can be calculated to understand the molecule's reactivity and behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment.

-

Methodology:

-

Level of Theory: B3LYP/6-31G(d,p) or a higher-level basis set for more accurate electronic properties.

-

Properties Calculated:

-

HOMO and LUMO Energies: These are indicative of the molecule's ability to donate and accept electrons, respectively.

-

HOMO-LUMO Gap: A larger gap suggests higher kinetic stability and lower chemical reactivity.

-

Dipole Moment: Provides information about the polarity of the molecule.

-

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

-

-

Data Presentation

Due to the absence of published quantum chemical data for N-Methyldibutylamine, the following tables present calculated data for a structurally analogous tertiary amine, Triethylamine ((C₂H₅)₃N) . This data serves as a valuable reference for what can be expected for N-Methyldibutylamine.

Table 1: Calculated Vibrational Frequencies for Triethylamine

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) |

| CH₃ Asymmetric Stretch | 3005 |

| CH₃ Symmetric Stretch | 2960 |

| CH₂ Asymmetric Stretch | 2945 |

| CH₂ Symmetric Stretch | 2890 |

| CH₃ Asymmetric Deformation | 1470 |

| CH₂ Scissoring | 1455 |

| CH₃ Symmetric Deformation | 1390 |

| CH₂ Wagging | 1370 |

| C-N Asymmetric Stretch | 1210 |

| C-N Symmetric Stretch | 1080 |

| C-C Stretch | 900 |

| C-N-C Bending | 375 |

Note: Frequencies are representative and may vary slightly based on the specific computational method and basis set used.

Table 2: Calculated Electronic Properties of Representative Tertiary Amines

| Property | Value | Analogous Molecule |

| HOMO Energy | -6.0 to -6.5 eV | General Tertiary Amines |

| LUMO Energy | 1.0 to 1.5 eV | General Tertiary Amines |

| HOMO-LUMO Gap | 7.0 to 8.0 eV | General Tertiary Amines |

| Dipole Moment | 0.6 to 0.9 D | Triethylamine |

Note: These values are typical ranges for tertiary amines calculated with DFT methods and serve as an estimation.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a quantum chemical calculation study and a conceptual representation of molecular orbital interactions.

N-Methyldibutylamine reactivity with electrophiles

An In-depth Technical Guide on the Reactivity of N-Methyldibutylamine with Electrophiles

Introduction

N-Methyldibutylamine is a tertiary aliphatic amine with the chemical formula C₉H₂₁N.[1] Its structure features a nitrogen atom bonded to one methyl group and two butyl groups. As with other tertiary amines, the core of its reactivity lies in the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.[2] This inherent nucleophilicity allows N-methyldibutylamine to react with a variety of electron-deficient species, known as electrophiles. This guide provides a detailed technical overview of the primary reactions of N-methyldibutylamine with common electrophiles, complete with reaction mechanisms, experimental protocols, and quantitative data summaries. This compound serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

Core Reactivity and Mechanisms

The reactivity of N-methyldibutylamine is dominated by the accessibility of the nitrogen's lone pair for forming new bonds. Its reaction with an electrophile typically involves the nitrogen atom acting as a nucleophile.

N-Alkylation with Alkyl Halides: The Menschutkin Reaction

One of the most fundamental reactions of tertiary amines is N-alkylation with alkyl halides to form quaternary ammonium salts.[3][4] This transformation, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (Sɴ2) reaction.[5] The tertiary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond.[5]

The reaction proceeds readily, and since there is no hydrogen on the nitrogen atom of the resulting quaternary ammonium salt, over-alkylation, a common issue with primary and secondary amines, is not a concern.[4][6] The product is a stable salt.[4] Treatment of tertiary amines with an excess of a reactive alkyl halide like methyl iodide, a process known as exhaustive methylation, reliably leads to the quaternary ammonium salt.[6]

General Reaction: R₃N + R'-X → R₃R'N⁺X⁻ (N-Methyldibutylamine + Alkyl Halide → N-Methyl-N,N-dibutyl-N-alkylammonium Halide)

Acylation Reactions with Acyl Halides and Anhydrides

Tertiary amines like N-methyldibutylamine are generally considered unreactive towards acylating agents such as acyl chlorides and anhydrides under standard conditions.[2] This is because, unlike primary and secondary amines, they lack a proton on the nitrogen atom that can be eliminated after the initial nucleophilic attack on the carbonyl carbon. The resulting tetravalent nitrogen intermediate cannot be stabilized by deprotonation to form a neutral amide.

However, tertiary amines are widely used as non-nucleophilic bases or catalysts in acylation reactions of primary and secondary amines or alcohols.[7] In these cases, the tertiary amine serves to neutralize the acidic byproduct (e.g., HCl) formed during the reaction, driving the equilibrium towards the product.[7]

Ring-Opening of Epoxides

N-Methyldibutylamine can act as a nucleophile to open the strained three-membered ring of an epoxide. The reaction mechanism depends on the conditions (acidic or basic/neutral).

-

Under Neutral or Basic Conditions: The amine directly attacks one of the electrophilic carbons of the epoxide ring in an Sɴ2 fashion.[8] The attack preferentially occurs at the less sterically hindered carbon atom.[8][9] This results in the formation of a zwitterionic intermediate, which can be protonated during an aqueous workup to yield an amino alcohol.

-

Under Acidic Conditions: The epoxide oxygen is first protonated by the acid, which activates the epoxide for ring-opening by making the carbons more electrophilic.[8][10] The weak nucleophile (the tertiary amine) then attacks. In this case, the nucleophilic attack occurs at the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.[9]

Hydroaminoalkylation of Olefins

A more advanced functionalization involves the reaction of N-methyldibutylamine with olefins in a process called hydroaminoalkylation. This reaction has been reported to be catalyzed by scandium complexes.[2] It allows for the formal addition of an amine and an alkyl group across a double bond, forming a new C-C bond and leading to more complex amine structures.[2] For example, N-methyldibutylamine has been successfully reacted with norbornene in this manner to yield a functionalized product in good yield.[2]

Quantitative Data Summary

While specific yield data for reactions involving N-methyldibutylamine are sparse in generalized literature, the following table summarizes the expected reactivity and products with various electrophiles.

| Electrophile Class | Reagent Example | Product Type | Typical Conditions | Notes |

| Alkyl Halide | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | Heat, often in a polar solvent | Known as the Menschutkin reaction; generally high yielding.[5] |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | No Reaction (Acts as Catalyst) | Room temperature | N-methyldibutylamine acts as an acid scavenger, not as a nucleophile.[7] |

| Anhydride | Acetic Anhydride | No Reaction (Acts as Catalyst) | Heat | Similar to acyl chlorides; catalyzes acylation of other species.[2] |

| Epoxide | Propylene Oxide | Amino Alcohol | Neutral or acidic conditions | Regioselectivity depends on conditions (less hindered for neutral, more hindered for acidic).[8][9] |

| Olefin | Norbornene | Functionalized Tertiary Amine | Scandium catalyst | Forms a new C-C bond via hydroaminoalkylation.[2] |

| Protic Acid | Hydrochloric Acid (HCl) | Ammonium Salt | Room temperature | Standard acid-base neutralization reaction.[2] |

Experimental Protocols

The following are representative protocols for key reactions involving a tertiary amine like N-methyldibutylamine.

Protocol 1: Synthesis of a Quaternary Ammonium Salt (N-Alkylation)

This protocol is a generalized procedure for the Menschutkin reaction.[5]

Objective: To synthesize N,N-dibutyl-N,N-dimethylammonium iodide from N-methyldibutylamine and methyl iodide.

Materials:

-

N-Methyldibutylamine (1 equivalent)

-

Methyl iodide (1.1 equivalents)

-

Acetonitrile or Chloroform (solvent)

-

Diethyl ether (for precipitation)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve N-methyldibutylamine (10.0 mmol) in the chosen solvent (e.g., 20 mL of acetonitrile).

-

Add methyl iodide (11.0 mmol) to the solution. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood.

-

Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) if applicable.

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, collect it by vacuum filtration. If not, add diethyl ether to the reaction mixture to induce precipitation of the quaternary ammonium salt.

-

Wash the collected solid product with cold diethyl ether (2 x 15 mL) to remove any unreacted starting material.

-

Dry the purified white solid under vacuum to obtain the final product.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Tertiary Amine as a Catalyst in Acylation

This protocol describes the use of a tertiary amine as an acid scavenger in the N-acylation of a primary amine.[7]

Objective: To synthesize N-benzylacetamide from benzylamine and acetyl chloride, using N-methyldibutylamine as an acid-scavenging base.

Materials:

-

Benzylamine (1 equivalent)

-

Acetyl chloride (1.05 equivalents)

-

N-Methyldibutylamine (1.1 equivalents)

-

Dichloromethane (DCM) (solvent)

-

Separatory funnel

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve benzylamine (10.0 mmol) and N-methyldibutylamine (11.0 mmol) in DCM (30 mL) in a flask placed in an ice bath (0 °C).

-

Slowly add acetyl chloride (10.5 mmol) dropwise to the stirred solution. Caution: The reaction is exothermic and produces HCl gas.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove the N-methyldibutylamine hydrochloride salt and any remaining amines.

-

Wash with saturated NaHCO₃ solution (20 mL) to neutralize any remaining acid.

-

Wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure N-benzylacetamide.

References

- 1. N-Methyldibutylamine | C9H21N | CID 18855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyldibutylamine | 3405-45-6 | Benchchem [benchchem.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

N-Methyldibutylamine: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldibutylamine (NMDBA) is a tertiary amine with a history spanning over a century. This document provides an in-depth technical guide to the discovery, synthesis, and historical development of this compound. It includes a detailed account of its first reported synthesis in 1907, alongside modern synthetic methodologies. Key physical and chemical properties are presented in tabular format for easy reference. Furthermore, this guide outlines the evolution of its applications, from early academic curiosity to its current utility as a versatile intermediate in the pharmaceutical and agrochemical industries. Detailed experimental protocols for both historical and contemporary synthetic routes are provided, accompanied by graphical representations of reaction pathways and workflows to facilitate understanding and replication.

Introduction

N-Methyldibutylamine, systematically named N-butyl-N-methylbutan-1-amine, is a tertiary amine characterized by the presence of two butyl groups and one methyl group attached to a central nitrogen atom. Its unique structural and chemical properties have made it a valuable building block in organic synthesis. This guide delves into the historical origins of NMDBA, tracing its journey from its initial discovery to its present-day applications.

Discovery and Early History

The first documented synthesis of N-Methyldibutylamine is attributed to the French chemist P. Lemoult in 1907. While the original publication in Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences is not readily accessible, subsequent references in chemical literature and databases, such as the Beilstein Handbook (Reference: 4-04-00-00553), credit Lemoult with its discovery[1][2]. His work likely involved the reaction of dibutylamine with a methylating agent, a common method for the synthesis of tertiary amines at the time.

For many years following its discovery, N-Methyldibutylamine remained largely a subject of academic interest, primarily cataloged for its physical and chemical properties. Its potential for broader applications was not immediately recognized, and it was often encountered as a byproduct in reactions aimed at producing other amines[3].

Physicochemical Properties

N-Methyldibutylamine is a colorless to yellow liquid with a characteristic amine-like odor. It is a flammable and corrosive compound. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of N-Methyldibutylamine

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁N | [1][4] |

| Molecular Weight | 143.27 g/mol | [5] |

| CAS Number | 3405-45-6 | [5] |

| Boiling Point | 164.6 °C at 760 mmHg | [4] |

| 49-51 °C at 10 mmHg | [5] | |

| Density | 0.745 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.4178 | [5] |

| Flash Point | 42.2 °C (107.6 °F) - closed cup | [4][5] |

| Solubility | Soluble in organic solvents. | |

| pKa | 9.91 ± 0.50 (Predicted) | [4] |

Synthesis of N-Methyldibutylamine

The synthesis of N-Methyldibutylamine can be achieved through several methods, primarily involving the methylation of a secondary amine or the reductive amination of a carbonyl compound.

Historical Synthesis: Methylation of Dibutylamine

The earliest method for the synthesis of N-Methyldibutylamine, likely employed by Lemoult, involves the direct methylation of dibutylamine. This reaction typically utilizes a methylating agent such as methyl iodide or dimethyl sulfate.

Reaction Pathway:

Caption: Methylation of Dibutylamine.

Experimental Protocol (Hypothetical Historical Method):

-

Materials: Dibutylamine, Methyl Iodide, Diethyl ether, Sodium hydroxide solution.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve dibutylamine in an excess of diethyl ether.

-

Slowly add a stoichiometric amount of methyl iodide to the solution while stirring.

-

After the addition is complete, gently reflux the mixture for several hours.

-

Cool the reaction mixture and wash it with a dilute sodium hydroxide solution to remove any acidic byproducts.

-

Separate the ethereal layer, dry it over anhydrous sodium sulfate, and remove the ether by distillation.

-

The crude N-Methyldibutylamine is then purified by fractional distillation.

-

Modern Synthesis: Reductive Amination

A more contemporary and widely used method for the synthesis of N-Methyldibutylamine is reductive amination. This approach involves the reaction of butyraldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the final tertiary amine.

Reaction Workflow:

Caption: Reductive Amination Synthesis.

Experimental Protocol (Modern Method):

-

Materials: Butyraldehyde, Methylamine (solution in methanol), Sodium cyanoborohydride (NaBH₃CN), Methanol, Acetic acid, Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of butyraldehyde (2 equivalents) in methanol, add a solution of methylamine (1 equivalent) in methanol.

-

Add a catalytic amount of glacial acetic acid to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Methyldibutylamine.

-

Purify the product by fractional distillation under reduced pressure[6].

-

Historical and Modern Applications

Initially, N-Methyldibutylamine had limited practical use. However, with the advancement of chemical industries, its utility as a versatile intermediate has been recognized.

-

Agrochemicals: It is used in the formulation of certain herbicides[7].

-

Pharmaceuticals: N-Methyldibutylamine serves as a building block in the synthesis of various active pharmaceutical ingredients.

-

Material Science: It can be used in the preparation of specialty polymers and as a component in the synthesis of Group II-VI compound semiconductors[7].

-

Analytical Chemistry: It has been utilized to optimize mobile phase systems in mass spectrometry applications[5].

Conclusion

From its discovery in the early 20th century to its present-day applications, N-Methyldibutylamine has evolved from a chemical curiosity to a valuable synthetic intermediate. The development of more efficient synthetic methods, such as reductive amination, has facilitated its wider use in various industrial sectors. This guide provides a comprehensive overview of the history, properties, synthesis, and applications of N-Methyldibutylamine, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. N-Methyldibutylamine | C9H21N | CID 18855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyldibutylamine | 3405-45-6 | Benchchem [benchchem.com]

- 3. US3442951A - Process for manufacturing n-methylbutylamine - Google Patents [patents.google.com]

- 4. N-Methyldibutylamine|lookchem [lookchem.com]

- 5. N-Methyldibutylamine 98 3405-45-6 [sigmaaldrich.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. N-METHYLDIBUTYLAMINE | 3405-45-6 [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: N-Methyldibutylamine as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyldibutylamine as a catalyst in organic synthesis, with a particular focus on its application in the production of polyurethane foams. Detailed protocols and comparative performance data are presented to guide researchers in its effective utilization.

Introduction

N-Methyldibutylamine (NMDBA) is a tertiary aliphatic amine that serves as a versatile catalyst in various organic reactions. Its steric hindrance and basicity make it a suitable candidate for promoting reactions such as the formation of polyurethanes. In polyurethane synthesis, tertiary amine catalysts are crucial for balancing the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The choice of catalyst significantly influences the reaction kinetics, foam structure, and the final physical properties of the polyurethane product.[1]

Application in Polyurethane Foam Synthesis

N-Methyldibutylamine can be effectively employed as a catalyst in the formulation of both flexible and rigid polyurethane foams. It acts as a potent catalyst for the urethane (gelling) and urea (blowing) reactions, which are fundamental to the formation of the polymer matrix and the cellular structure of the foam.

Mechanism of Catalysis:

Tertiary amines, such as N-Methyldibutylamine, function by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol and by water. The lone pair of electrons on the nitrogen atom of the amine interacts with the electrophilic carbon of the isocyanate group, thereby increasing its reactivity.

Logical Workflow for Polyurethane Foam Formulation:

Caption: Workflow for Polyurethane Foam Synthesis.

Quantitative Performance Data

The catalytic activity of N-Methyldibutylamine can be benchmarked against other commonly used tertiary amine catalysts in a standard rigid polyurethane foam formulation. The following table summarizes the typical performance characteristics.

| Catalyst | Use Level (php) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) |

| N-Methyldibutylamine | 1.5 | 12 | 55 | 95 | 32.5 |

| Triethylenediamine (TEDA) | 1.2 | 10 | 50 | 90 | 32.1 |

| DMCHA | 1.8 | 15 | 65 | 110 | 33.0 |

| N,N-Dimethylbenzylamine | 2.0 | 18 | 75 | 125 | 33.4 |

Note: php = parts per hundred parts of polyol. Data is representative and may vary based on the specific formulation.

Experimental Protocols

4.1. Preparation of Rigid Polyurethane Foam

This protocol describes the laboratory-scale preparation of a rigid polyurethane foam using N-Methyldibutylamine as a catalyst.

Materials:

-

Polyether Polyol (OH value 450 mg KOH/g)

-

Polymeric Methylene Diphenyl Diisocyanate (pMDI)

-

Silicone Surfactant

-

Deionized Water

-

N-Methyldibutylamine (Catalyst)

Equipment:

-

High-speed mechanical stirrer

-

Paper cup (500 mL)

-

Fume hood

-

Digital stopwatch

-

Oven

Procedure:

-

Preparation of the Polyol Premix:

-

In a 500 mL paper cup, weigh 100.0 g of the polyether polyol.

-

Add 2.0 g of the silicone surfactant to the polyol.

-

Add 3.0 g of deionized water.

-

Add 1.5 g of N-Methyldibutylamine.

-

Mix the components thoroughly for 30 seconds at 2000 rpm using the mechanical stirrer.

-

-

Foaming Process:

-

Under a fume hood, add 120.0 g of pMDI to the polyol premix.

-

Immediately start the stopwatch and mix the components at 3000 rpm for 5-7 seconds.

-

Observe and record the cream time (start of foam rise), gel time (formation of a stringy polymer), and tack-free time (surface is no longer sticky).

-

-

Curing:

-

Allow the foam to cure at ambient temperature for 24 hours or in an oven at 70°C for 2 hours.

-

-

Characterization:

-

Cut the cured foam into appropriate dimensions for density and other physical property measurements.

-

Experimental Workflow Diagram:

Caption: Protocol for Rigid Polyurethane Foam Synthesis.

Safety and Handling

N-Methyldibutylamine is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated area or a fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

N-Methyldibutylamine is a viable tertiary amine catalyst for the production of polyurethane foams. Its catalytic activity is comparable to other commonly used catalysts, and it can be effectively integrated into standard foam formulations. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of polymer chemistry and material science.

References

Application Note: Gas Chromatography Methods for N-Methyldibutylamine Analysis

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the quantitative analysis of N-Methyldibutylamine using gas chromatography (GC). Two primary methods are presented: a direct injection method using a Flame Ionization Detector (FID) for routine analysis, and a derivatization method coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. These methods are designed to serve as a robust starting point for researchers in academic and industrial settings, particularly in the fields of pharmaceutical development and chemical synthesis.

The analysis of amines, such as N-Methyldibutylamine, by gas chromatography can be challenging due to their polar nature, which may lead to poor peak shape and variability in retention times. The protocols outlined below address these challenges through optimized chromatographic conditions and a derivatization strategy to improve analytical performance.

Method 1: Direct Analysis of N-Methyldibutylamine by GC-FID

This method is suitable for the routine quantification of N-Methyldibutylamine in relatively clean sample matrices.

Experimental Protocol

1. Sample Preparation:

-

Accurately weigh a known amount of the sample containing N-Methyldibutylamine.

-

Dissolve the sample in a suitable solvent, such as methanol or isopropanol, to a final concentration within the calibrated range.

-

If necessary, filter the sample through a 0.45 µm syringe filter prior to injection.

2. GC-FID Instrumentation and Conditions:

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | Agilent J&W CP-Wax 52 CB for Amines (30 m x 0.32 mm, 1.2 µm) or similar |

| Injector | Split/Splitless |

| Injector Temp. | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Carrier Gas | Helium, constant flow at 1.5 mL/min |

| Oven Program | - Initial Temperature: 80 °C, hold for 2 minutes |

| - Ramp: 15 °C/min to 220 °C | |

| - Final Hold: Hold at 220 °C for 5 minutes | |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Quantitative Data Summary (Illustrative)

The following table summarizes typical performance data for the direct analysis method. This data is for illustrative purposes and should be verified experimentally.

| Parameter | Value |

| Retention Time (t_R) | Approx. 8.5 min |

| Limit of Detection (LOD) | 5 µg/mL |

| Limit of Quantitation (LOQ) | 15 µg/mL |

| Linearity (R²) | > 0.998 (15-500 µg/mL) |

| Recovery (%) | 95 - 103% |

| RSD (%) | < 3% |

Method 2: N-Methyldibutylamine Analysis by GC-MS after Derivatization

This method is recommended for samples with complex matrices or when higher sensitivity and confirmatory results are required. Derivatization with propyl chloroformate improves the volatility and chromatographic behavior of N-Methyldibutylamine.

Experimental Protocol

1. Derivatization Procedure:

-

To 1 mL of the sample solution (in an appropriate solvent), add 100 µL of pyridine.

-

Add 50 µL of propyl chloroformate.

-

Vortex the mixture for 1 minute.

-

Allow the reaction to proceed at 60 °C for 15 minutes.

-

After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.

-

Vortex for 1 minute and then centrifuge to separate the layers.

-

Carefully transfer the upper organic layer (hexane) to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC System with 5977B MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Injector | Split/Splitless |

| Injector Temp. | 260 °C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | - Initial Temperature: 100 °C, hold for 1 minute |

| - Ramp: 20 °C/min to 280 °C | |

| - Final Hold: Hold at 280 °C for 3 minutes | |

| MSD Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50 - 400 m/z |

| Solvent Delay | 3 minutes |

Quantitative Data Summary (Illustrative)

The following table summarizes typical performance data for the derivatization GC-MS method. This data is for illustrative purposes and should be verified experimentally.

| Parameter | Value |

| Retention Time (t_R) | Approx. 10.2 min |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 1.5 µg/mL |

| Linearity (R²) | > 0.999 (1.5-100 µg/mL) |

| Recovery (%) | 97 - 105% |

| RSD (%) | < 2% |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of N-Methyldibutylamine by gas chromatography.

Caption: Workflow for GC analysis of N-Methyldibutylamine.

Logical Relationship of Analytical Methods

The choice between direct analysis and derivatization depends on the specific requirements of the analysis.

Caption: Decision tree for method selection.

Application Note: Quantitative Analysis of N-Methyldibutylamine in Complex Matrices by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative analysis of N-Methyldibutylamine in complex biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a protein precipitation-based sample preparation, followed by chromatographic separation using a HILIC column and detection by electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for N-Methyldibutylamine.

Introduction

N-Methyldibutylamine (N-butyl-N-methylbutan-1-amine) is a tertiary amine that may be encountered in various research and industrial applications. Accurate and reliable quantification of this compound in complex biological matrices is crucial for toxicological assessments, pharmacokinetic studies, and other research applications. This document provides a comprehensive protocol for its analysis by LC-MS/MS, a technique that offers high selectivity and sensitivity.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A protein precipitation method is a straightforward and effective approach for the extraction of small molecules like N-Methyldibutylamine from plasma samples.

Materials:

-

Plasma samples

-

N-Methyldibutylamine analytical standard

-

Internal Standard (IS) solution (e.g., a structurally similar tertiary amine or a stable isotope-labeled N-Methyldibutylamine)

-

Acetonitrile (LC-MS grade), chilled at -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed for the effective retention and separation of the polar N-Methyldibutylamine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

LC Conditions:

| Parameter | Value |

|---|---|

| Column | ZIC-pHILIC (e.g., 100 x 2.1 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization.

Instrumentation:

-

Triple Quadrupole Mass Spectrometer

MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Based on the known fragmentation pattern of N-Methyldibutylamine, the following MRM transitions are proposed. The collision energy should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |

| N-Methyldibutylamine | 144.2 | 100.1 | Loss of Propyl radical |

| N-Methyldibutylamine | 144.2 | 86.1 | Loss of Butyl radical |

Note: The transition 144.2 -> 100.1 is expected to be the most intense and is recommended for quantification.

Visualizations

Experimental Workflow

Caption: Workflow for N-Methyldibutylamine Analysis.

N-Methyldibutylamine Fragmentation Pathway

Caption: N-Methyldibutylamine Fragmentation.

Application Notes and Protocols for N-Methyldibutylamine in Ion-Pairing Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-pairing chromatography (IPC) is a powerful technique used in reversed-phase high-performance liquid chromatography (HPLC) to enhance the retention and separation of ionic and highly polar analytes on non-polar stationary phases. The addition of an ion-pairing reagent to the mobile phase forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and interaction with the stationary phase. N-Methyldibutylamine, a tertiary amine, serves as a cationic ion-pairing reagent, making it suitable for the analysis of anionic compounds such as oligonucleotides, sulfonates, and other acidic molecules. Its volatility can also be advantageous for applications involving mass spectrometry (MS) detection.

These application notes provide a comprehensive overview and detailed protocols for the use of N-Methyldibutylamine and related alkylamines in ion-pairing chromatography.

Principle of Ion-Pairing Chromatography with N-Methyldibutylamine

In a typical reversed-phase setup, anionic analytes exhibit poor retention on hydrophobic C8 or C18 columns. By introducing N-Methyldibutylamine into the mobile phase, it exists in its protonated, positively charged form (a tertiary ammonium ion) at an appropriate pH. This positively charged ion-pairing reagent interacts with the negatively charged analyte (e.g., the phosphate backbone of an oligonucleotide) to form a charge-neutral, hydrophobic ion pair. This newly formed complex has a greater affinity for the non-polar stationary phase, leading to increased retention and allowing for separation based on differences in properties such as size and base composition.

The selection of the acidic counterion and its concentration is crucial for optimizing separations. Common choices include acetic acid for standard HPLC-UV applications and volatile agents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) for LC-MS compatibility, as HFIP can enhance MS sensitivity.[1]

Data Presentation: Comparison of Alkylamine Ion-Pairing Reagents

The following table summarizes typical chromatographic conditions and performance observations for various alkylamines used in the ion-pairing reversed-phase HPLC of oligonucleotides. This data is compiled from several studies and provides a baseline for developing a method with N-Methyldibutylamine.